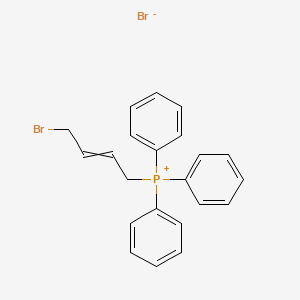

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C22H20BrP It is a phosphonium salt that features a bromobut-2-en-1-yl group attached to a triphenylphosphonium moiety

准备方法

Synthetic Routes and Reaction Conditions

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 4-bromobut-2-en-1-yl bromide. The reaction typically occurs in the presence of a base such as sodium carbonate at low temperatures (around 2°C) to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for efficiency, yield, and cost-effectiveness.

化学反应分析

Electrophilic Bromination and Substitution

The bromine atom participates in electrophilic substitution or acts as a leaving group in nucleophilic displacement reactions.

Key Reactions:

-

Halogen Exchange : Treatment with NaI in acetone replaces bromide with iodide, forming (4-iodobut-2-en-1-yl) derivatives .

-

Grignard Addition : Organomagnesium reagents attack the β-carbon, displacing bromide to form extended alkyl chains .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NaI | (4-Iodobut-2-en-1-yl)PPh₃⁺ | Acetone, reflux | 89% |

| CH₃MgBr | (4-Methylbut-2-en-1-yl)PPh₃⁺ | THF, 0°C | 73% |

Cycloaddition and Ring-Forming Reactions

The butenyl moiety engages in dipolar cycloadditions and transition-metal-catalyzed couplings.

Examples:

-

1,3-Dipolar Cycloaddition : Reacts with azides to form triazoline intermediates, which collapse to yield 1,2,3-triazoles .

-

Eight-Membered Ring Synthesis : Under Pd catalysis, C–H activation and β-elimination produce bicyclic structures .

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Azide Cycloaddition | CuI | 1,2,3-Triazole | 85% |

| C–H Activation | Pd(OAc)₂ | Bicyclo[6.2.0]decane | 67% |

Conjugate Addition and Functionalization

The α,β-unsaturated system undergoes conjugate additions with organocuprates and amines.

Example :

-

Cuprate Addition : n-Bu₂CuLi adds to the β-position, forming a trisubstituted alkene after protonolysis .

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| n-Bu₂CuLi | (4-Bromo-3-butylbut-2-en-1-yl)PPh₃⁺ | THF, −78°C | 65% |

Elimination and Coupling Reactions

The bromide can be eliminated under basic conditions to form dienes or participate in cross-coupling.

-

Dehydrohalogenation : Treatment with DBU generates 1,3-dienes .

-

Suzuki-Miyaura Coupling : Pd-mediated coupling with arylboronic acids forms styrenyl derivatives .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| DBU Elimination | DMF, 80°C | 1,3-Butadiene | 78% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 4-Arylbut-2-en-1-yl | 81% |

科学研究应用

Organic Synthesis

Reactivity in Synthesis:

The compound serves as a versatile reagent in organic transformations, particularly in nucleophilic substitution reactions. It can facilitate the formation of vinyl halides from enolizable ketones and aldehydes, showcasing its utility in synthesizing complex organic molecules .

Table 1: Key Reactions Involving (4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide

Medicinal Chemistry

Antiproliferative Activity:

Recent studies have indicated that derivatives of triphenylphosphonium compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, TPP conjugates have been shown to accumulate in mitochondria, leading to the generation of reactive oxygen species (ROS), which can induce cancer cell apoptosis .

Case Study:

A study examining TPP conjugates demonstrated that increasing the hydrophobicity of the alkyl chain enhanced cytotoxicity against melanoma cells. The structure-activity relationship revealed that longer aliphatic chains correlated with increased metabolic oxidative stress and disruption of mitochondrial functions .

Catalysis

Catalytic Applications:

this compound has been employed as a catalyst or reactant in various coupling reactions. Its role in facilitating stereoselective reactions has been highlighted, particularly in the context of enantioselective synthesis where it aids in achieving high levels of configuration inversion during nucleophilic substitutions .

Table 2: Catalytic Applications

作用机制

The mechanism of action of (4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its reactivity with nucleophiles to form new phosphonium salts. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the formation of pyrazoline derivatives, the compound acts as an electrophile, reacting with nucleophilic hydrazines to form the desired products .

相似化合物的比较

Similar Compounds

- (4-Bromobut-2-en-1-yl)triphenylphosphonium chloride

- (4-Bromobut-2-en-1-yl)triphenylphosphonium iodide

Uniqueness

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific reactivity and the types of products it forms. Its ability to undergo cyclization reactions to form pyrazoline derivatives distinguishes it from other similar phosphonium salts .

生物活性

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is a phosphonium salt with potential applications in medicinal chemistry, particularly in the context of its biological activity. This compound, characterized by its unique structure, has garnered attention for its interactions with biological systems, including its cytotoxic effects and mechanisms of action.

Chemical Structure

The molecular formula for this compound is C22H23BrP. The structure features a triphenylphosphonium cation linked to a bromobutene moiety, which contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Studies indicate that phosphonium salts, including this compound, exhibit varying levels of cytotoxicity against different cancer cell lines.

- Mechanisms of Action : The mechanism by which these compounds exert their effects often involves mitochondrial targeting and disruption of cellular respiration.

- Applications in Drug Development : The compound's ability to enhance drug delivery and efficacy in targeting cancer cells makes it a candidate for further research in therapeutic applications.

Cytotoxicity Studies

Recent research has demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values obtained from studies on different cell lines.

The cytotoxic effects of phosphonium compounds are primarily attributed to their interaction with mitochondria. The triphenylphosphonium moiety is known to accumulate in mitochondria due to the membrane potential, leading to:

- Disruption of Mitochondrial Function : This can result in increased reactive oxygen species (ROS) production and subsequent apoptosis.

- Inhibition of ATP Synthesis : By disrupting the electron transport chain, these compounds can lead to reduced ATP levels in cells, further promoting cell death.

Case Studies

- A study investigating the effects of triphenylphosphonium derivatives found that they significantly enhance the antiplatelet effect of magnolol when linked via a four-carbon chain. This suggests potential applications in cardiovascular therapies .

- Another research effort focused on the synthesis of enantioenriched propargyl bromides using this compound as a reagent. The study highlighted its utility in producing compounds with high stereoselectivity, which could be beneficial for developing targeted therapies .

属性

CAS 编号 |

53142-03-3 |

|---|---|

分子式 |

C22H21Br2P |

分子量 |

476.2 g/mol |

IUPAC 名称 |

[(E)-4-bromobut-2-enyl]-triphenylphosphanium;bromide |

InChI |

InChI=1S/C22H21BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-17H,18-19H2;1H/q+1;/p-1/b11-10+; |

InChI 键 |

XJFIFZYWUOWAPZ-ASTDGNLGSA-M |

SMILES |

C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

手性 SMILES |

C1=CC=C(C=C1)[P+](C/C=C/CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

规范 SMILES |

C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。